3-Hydrazinyl-1-propyl-1H-pyrrole-2,5-dione
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Overview
Description
3-Hydrazinyl-1-propyl-1H-pyrrole-2,5-dione is a heterocyclic compound with the molecular formula C7H11N3O2. This compound features a pyrrole ring substituted with a hydrazinyl group and a propyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazinyl-1-propyl-1H-pyrrole-2,5-dione typically involves the reaction of maleic anhydride with hydrazine hydrate and propylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Hydrazinyl-1-propyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
3-Hydrazinyl-1-propyl-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal complexes.
Medicine: Explored for its potential anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Hydrazinyl-1-propyl-1H-pyrrole-2,5-dione involves its interaction with biological targets such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the compound can interact with metal ions, forming stable complexes that can modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydrazinyl-1-methyl-1H-pyrrole-2,5-dione
- 3-Hydrazinyl-1-ethyl-1H-pyrrole-2,5-dione
- 3-Hydrazinyl-1-butyl-1H-pyrrole-2,5-dione
Uniqueness
3-Hydrazinyl-1-propyl-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The propyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C7H11N3O2 |
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Molecular Weight |
169.18 g/mol |
IUPAC Name |
3-diazenyl-1-propylpyrrole-2,5-diol |
InChI |
InChI=1S/C7H11N3O2/c1-2-3-10-6(11)4-5(9-8)7(10)12/h4,8,11-12H,2-3H2,1H3 |
InChI Key |
INODPPNYUKTKOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC(=C1O)N=N)O |
Origin of Product |
United States |
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